molecular formula C18H21NO4 B2861182 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one CAS No. 951498-98-9

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one

Cat. No.: B2861182
CAS No.: 951498-98-9
M. Wt: 315.369
InChI Key: PGXKXXNPBAIORR-UHFFFAOYSA-N
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Description

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one is an organic compound that features a furan ring substituted with a 4-methoxyphenyl group and a morpholinopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the morpholinopropanone moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the morpholinopropanone moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation and survival . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(4-Methoxyphenyl)furan-2-yl)-1-morpholinopropan-1-one is unique due to its specific combination of a furan ring, a methoxyphenyl group, and a morpholinopropanone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-4-2-14(3-5-15)17-8-6-16(23-17)7-9-18(20)19-10-12-22-13-11-19/h2-6,8H,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXKXXNPBAIORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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